molecular formula C7H4BrClO3 B6242415 2-bromo-3-chloro-5-hydroxybenzoic acid CAS No. 2092727-69-8

2-bromo-3-chloro-5-hydroxybenzoic acid

Cat. No.: B6242415
CAS No.: 2092727-69-8
M. Wt: 251.46 g/mol
InChI Key: QQFZROKEXBTENU-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-hydroxybenzoic acid is an organic compound belonging to the class of halogenated benzoic acids. It features a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Salicylic Acid: One common synthetic route involves the halogenation of salicylic acid

  • Direct Halogenation: Another method involves the direct halogenation of benzoic acid derivatives. This method requires careful control of reaction conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. These processes are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Electrophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used, often in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or esters.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Various substituted benzoic acids or their derivatives.

Scientific Research Applications

2-Bromo-3-chloro-5-hydroxybenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated benzoic acids on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-3-chloro-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the hydroxyl group.

  • 3-Chlorosalicylic acid: Contains a chlorine atom but in a different position.

  • 5-Bromosalicylic acid: Contains a bromine atom but in a different position.

Uniqueness: 2-Bromo-3-chloro-5-hydroxybenzoic acid is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the benzene ring

Properties

CAS No.

2092727-69-8

Molecular Formula

C7H4BrClO3

Molecular Weight

251.46 g/mol

IUPAC Name

2-bromo-3-chloro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,(H,11,12)

InChI Key

QQFZROKEXBTENU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Cl)O

Purity

95

Origin of Product

United States

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